Home > Products > Screening Compounds P72203 > (7R)-salutaridinol
(7R)-salutaridinol -

(7R)-salutaridinol

Catalog Number: EVT-1586455
CAS Number:
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(7R)-salutaridinol is a salutaridinol.
Overview

(7R)-salutaridinol is a phenanthrene alkaloid that plays a significant role in the biosynthesis of morphine and related compounds. It is an important intermediate in the opiate biosynthetic pathway, which has garnered attention due to its potential applications in pharmacology and synthetic biology.

Source

(7R)-salutaridinol is primarily derived from the opium poppy (Papaver somniferum), where it is synthesized through a series of enzymatic reactions involving various precursor compounds. The opium poppy has been a model organism for studying alkaloid biosynthesis due to its rich repertoire of bioactive compounds, including morphine, codeine, and thebaine.

Classification

(7R)-salutaridinol belongs to a class of compounds known as morphinan alkaloids. These alkaloids are characterized by their complex polycyclic structures and are primarily known for their analgesic properties. The classification of (7R)-salutaridinol within this group highlights its relevance in medicinal chemistry, particularly concerning pain management and opioid pharmacology.

Synthesis Analysis

Methods

The synthesis of (7R)-salutaridinol can be achieved through various biotechnological approaches, particularly using recombinant microorganisms. For instance, engineered strains of Escherichia coli and Saccharomyces cerevisiae have been developed to produce (7R)-salutaridinol from simpler precursors such as (S)-reticuline or (R,S)-norlaudanosoline.

Technical Details

  1. Enzymatic Pathway: The conversion of (S)-reticuline to (7R)-salutaridinol involves several key enzymes, including salutaridine reductase, which catalyzes the reduction of salutaridine to salutaridinol.
  2. Microbial Fermentation: Utilizing fermentation techniques allows for the optimization of conditions such as pH, temperature, and nutrient availability to enhance yield.
  3. Substrate Utilization: Feeding assays with various substrates have demonstrated that (S)-reticuline serves as an effective precursor for the production of (7R)-salutaridinol in engineered yeast strains .
Molecular Structure Analysis

Structure

The molecular structure of (7R)-salutaridinol features a complex polycyclic framework typical of morphinan alkaloids. It consists of a phenanthrene core with specific functional groups that define its biological activity.

Data

  • Molecular Formula: C₁₉H₂₃NO₃
  • Molecular Weight: 311.39 g/mol
  • Structural Representation: The stereochemistry at the 7-position is crucial for its biological function, distinguishing it from its epimer, (7S)-salutaridinol.
Chemical Reactions Analysis

Reactions

(7R)-salutaridinol can undergo several chemical transformations that are pivotal in the biosynthetic pathway leading to more complex opiates:

  1. Acetylation: The conversion of (7R)-salutaridinol to its acetylated derivative involves the action of salutaridinol 7-O-acetyltransferase, which transfers an acetyl group from acetyl coenzyme A to the hydroxyl group at position 7.
  2. Dehydrogenation: Under certain conditions, (7R)-salutaridinol can be oxidized to form (7S)-salutaridinol or other derivatives through enzymatic or non-enzymatic pathways.

Technical Details

  • Enzyme Specificity: The stereospecific nature of these reactions is critical; for instance, salutaridinol 7-O-acetyltransferase exhibits a strong preference for (7S)-salutaridinol but can also act on (7R)-salutaridinol under specific conditions .
Mechanism of Action

Process

The mechanism by which (7R)-salutaridinol exerts its effects primarily relates to its role as a precursor in the biosynthesis of potent analgesics like morphine. Its conversion into more active compounds involves several enzymatic steps that modify its structure and enhance its pharmacological properties.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or viscous liquid depending on purity and concentration.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH and temperature variations.
  • Reactivity: Can participate in various chemical reactions typical for alcohols and phenolic compounds, including oxidation and esterification.

Relevant Data or Analyses

Studies have shown that modifications at specific positions on the salutaridinol molecule can significantly alter its reactivity and biological activity, making it a target for synthetic modification in drug development .

Applications

Scientific Uses

(7R)-salutaridinol has several applications in scientific research:

  1. Pharmaceutical Development: As an intermediate in the synthesis of opiates, it is crucial for developing new analgesics with improved efficacy and reduced side effects.
  2. Synthetic Biology: The engineering of microbial systems to produce (7R)-salutaridinol opens avenues for sustainable production methods for valuable pharmaceuticals.
  3. Metabolic Engineering Studies: Understanding its biosynthesis provides insights into metabolic pathways that could be harnessed for other therapeutic compounds .
Biosynthesis of (7R)-Salutaridinol in *Papaver somniferum*

Role in the Morphine Alkaloid Pathway

(7R)-Salutaridinol occupies a defined and essential branch point within the morphine pathway. It is generated specifically from the ketone alkaloid salutaridine and serves as the direct substrate for the synthesis of salutaridinol-7-O-acetate, the immediate precursor to thebaine. Crucially, the conversion of salutaridinol-7-O-acetate to thebaine occurs spontaneously via an intramolecular ring closure without enzymatic catalysis, highlighting the biochemical significance of generating the correct (7R)-stereochemistry in salutaridinol [3] [10]. Consequently, (7R)-salutaridinol represents the final stable, enzymatically synthesized intermediate before the non-enzymatic formation of the characteristic morphinan ring system containing the oxide bridge essential for the analgesic properties of downstream alkaloids like morphine. Its levels directly reflect the flux through the morphine-specific branch of benzylisoquinoline alkaloid biosynthesis and are indicative of the functional efficiency of both its synthesizing enzyme (salutaridine reductase) and its consuming enzyme (salutaridinol 7-O-acetyltransferase; SalAT) [3] [6].

Enzymatic Conversion from (R)-Reticuline via Salutaridine Synthase

The biosynthetic route to (7R)-salutaridinol begins three steps upstream with (R)-reticuline. The first committed step towards morphine involves the radical-mediated C–C phenol coupling of (R)-reticuline, catalyzed by the cytochrome P450 monooxygenase salutaridine synthase (CYP719B1; EC 1.14.21.4). This enzyme performs a highly stereo- and regioselective intramolecular coupling between the carbon at position C₁₂ (benzyl moiety, para position) and the carbon at position C₁₃ (isoquinoline moiety, ortho position) of (R)-reticuline [2] [5] [8].

  • Enzyme Specificity: CYP719B1 exhibits remarkable substrate specificity. Functional screens of recombinant P450 enzymes expressed in Spodoptera frugiperda (Sf9) cells demonstrated that among 41 potential substrates tested, only (R)-reticuline and (R)-norreticuline were converted to salutaridine and norsalutaridine, respectively [5] [8].
  • Reaction Mechanism: The reaction consumes molecular oxygen and requires reducing equivalents (typically supplied by NADPH via a cytochrome P450 reductase partner). It proceeds via the generation of diradical species from the two phenol rings, enabling the challenging C-C bond formation that creates the characteristic morphinan backbone present in salutaridine and ultimately morphine [2] [5].
  • Cellular Compartmentalization: Immunofluorescence localization studies reveal that CYP719B1, along with other key morphine pathway enzymes, is localized specifically to the sieve elements of the phloem, adjacent to but distinct from the laticifers where morphine accumulates. Gene transcripts for these enzymes are found in the companion cells paired with the sieve elements [9].

Stereospecific Reduction of Salutaridine by NADPH-Dependent 7-Oxidoreductase

Salutaridine possesses a ketone group at position C-7. The conversion of salutaridine to (7R)-salutaridinol is catalyzed by salutaridine: NADPH 7-oxidoreductase (SalR; EC number often listed as 1.1.1.248 or similar). This enzyme performs a stereospecific reduction of the C-7 carbonyl group, utilizing NADPH as the hydride donor, exclusively yielding the (7R) alcohol configuration [3] [9].

  • Stereochemical Requirement: The generation of the (7R) stereochemistry is absolutely critical. Only (7R)-salutaridinol acts as a substrate for the subsequent acetyltransferase enzyme (SalAT). The (7S)-epimer is not acetylated. Furthermore, the spontaneous cyclization of salutaridinol-7-O-acetate to form thebaine relies on the spatial positioning dictated by the (7R) configuration [3] [10].
  • Enzyme Characterization: SalR belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. Like SalSyn and SalAT, its activity and transcripts are localized to the sieve elements of the phloem vasculature [9]. The enzyme displays high specificity for salutaridine as its substrate.

Metabolic Flux Analysis and Intermediate Accumulation Dynamics

The flux through the salutaridinol node is tightly regulated and impacts overall morphine yields. Studies utilizing virus-induced gene silencing (VIGS) in opium poppy have provided significant insights into the dynamics of intermediate accumulation when specific enzymes are downregulated.

  • SalAT Silencing: Knockdown of salutaridinol 7-O-acetyltransferase (SalAT) gene expression results in a significant decrease in morphine accumulation. Crucially, it leads to the pronounced accumulation of salutaridinol and unexpectedly, reticuline [6]. The accumulation of salutaridinol confirms its position as the direct substrate of SalAT. The concurrent accumulation of reticuline, several steps upstream, suggests potential feedback mechanisms or disruption of pathway coordination when SalAT activity is compromised.
  • SalSyn and SalR Silencing: Silencing of either CYP719B1 (SalSyn) or SalR also drastically reduces morphine levels. Silencing SalSyn leads to the accumulation of (R)-reticuline. Silencing SalR leads to the accumulation of salutaridine [6]. This demonstrates that blocking the entry point (SalSyn) or the step immediately generating salutaridinol (SalR) causes predictable substrate accumulation upstream of the blocked step.
  • Kinetic Parameters of SalAT: Biochemical characterization of the recombinant SalAT enzyme purified or expressed from opium poppy cell cultures reveals its kinetic properties:
  • Apparent Kₘ for (7R)-salutaridinol: 9 µM
  • Apparent Kₘ for acetyl-CoA: 54 µM [1] [4] [7].These values indicate a relatively high affinity for salutaridinol, favoring efficient conversion under physiological conditions.
  • Transcriptional Regulation & Gene Copy Number: Genomic DNA blot analysis indicates SalAT is likely encoded by a single-copy gene in the P. somniferum genome [1] [4] [10]. Transcript levels for SalAT, along with other pathway genes like SalSyn, SalR, and COR, are developmentally regulated and can be induced by specific elicitors, directly impacting flux towards morphine [4] [10].
  • Metabolic Channeling: The colocalization of SalSyn, SalR, SalAT, and downstream enzymes within the sieve elements suggests potential metabolic channeling or close coordination, minimizing the diffusion of reactive intermediates like salutaridinol and salutaridinol-7-O-acetate and enhancing pathway efficiency [9].

Table 1: Key Enzymes in the Biosynthesis of (7R)-Salutaridinol and its Immediate Precursors

Enzyme (Abbreviation)EC NumberReaction CatalyzedPrimary Substrate(s)Product(s)Localization (Papaver somniferum)
Salutaridine Synthase (SalSyn, CYP719B1)1.14.21.4C-C Phenol Coupling(R)-ReticulineSalutaridineSieve Elements
Salutaridine Reductase (SalR)~1.1.1.248Stereospecific Ketone ReductionSalutaridine (NADPH)(7R)-Salutaridinol (NADP⁺)Sieve Elements
Salutaridinol 7-O-Acetyltransferase (SalAT)2.3.1.150Acetyl Transfer(7R)-Salutaridinol, Acetyl-CoASalutaridinol-7-O-acetate, CoA-SHSieve Elements

Table 2: Metabolic Consequences of Enzyme Silencing on (7R)-Salutaridinol and Pathway Intermediates

Silenced Gene (Enzyme)Observed AccumulationChange in Morphine LevelsInference on Flux
CYP719B1 (SalSyn)(R)-Reticuline ↑↑↑↓↓↓Blocked entry into salutaridine/salutaridinol branch
SalRSalutaridine ↑↑↑↓↓↓Blocked conversion of salutaridine to (7R)-salutaridinol
SalAT(7R)-Salutaridinol ↑↑↑, Reticuline ↑↓↓Blocked consumption of (7R)-salutaridinol; Potential feedback inhibition upstream

Table 3: Cellular Compartmentalization of (7R)-Salutaridinol Biosynthesis

Cell TypeTranscript LocalizationProtein/Enzyme LocalizationAlkaloid Accumulation
Sieve ElementsNone detected (Enzymes translated in CC)CYP719B1 (SalSyn), SalR, SalAT, COR, etc.Low levels (Site of Biosynthesis)
Companion CellsCYP719B1, SalR, SalAT, COR, etc.None (Presumed protein export to SE)None
LaticifersMajor Latex Protein (MLP)Major Latex Protein (MLP)Morphine, Codeine, Thebaine, etc.

Properties

Product Name

(7R)-salutaridinol

IUPAC Name

(1S,9R,12R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/t13-,14-,19+/m1/s1

InChI Key

LLSADFZHWMEBHH-LPMFXHHGSA-N

Canonical SMILES

CN1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC

Isomeric SMILES

CN1CC[C@]23C=C([C@@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.